2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine
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Overview
Description
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine is a heterocyclic compound that features a triazole ring and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry,” to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The pyridine core is often synthesized through traditional organic synthesis methods, such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The piperidine ring may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives: These compounds also contain triazole rings and have shown significant biological activity.
Fluconazole analogues: These compounds are structurally similar and have been used as antifungal agents.
Uniqueness
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine is unique due to its combination of a triazole ring, a piperidine ring, and a pyridine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-9-19(10-3-1)14-5-4-6-15(16-14)20-11-13(17-18-20)12-7-8-12/h4-6,11-12H,1-3,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBQJTUJBKMDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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